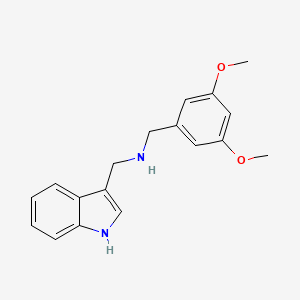
3,3-dimethyl-N-2-naphthylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-N-2-naphthylbutanamide, also known as DMNB, is a synthetic compound that has been widely studied for its various biological and pharmacological properties. DMNB is a member of the family of synthetic cannabinoids, which are compounds that interact with the endocannabinoid system in the body. The endocannabinoid system is involved in a variety of physiological processes, including pain sensation, mood regulation, and immune function.
Mécanisme D'action
3,3-dimethyl-N-2-naphthylbutanamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. These receptors are widely distributed throughout the body and are involved in a variety of physiological processes. By activating these receptors, this compound can modulate the release of neurotransmitters and other signaling molecules, leading to its various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of neuropathic pain, as well as to have anti-inflammatory effects in models of arthritis. This compound has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3,3-dimethyl-N-2-naphthylbutanamide is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its various physiological functions. However, one limitation of this compound is its potential for off-target effects, as it may interact with other receptors or signaling pathways in the body.
Orientations Futures
There are many potential future directions for research on 3,3-dimethyl-N-2-naphthylbutanamide. One area of interest is its potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis. This compound may also have potential as a therapeutic agent for pain management, particularly in cases of neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Méthodes De Synthèse
The synthesis of 3,3-dimethyl-N-2-naphthylbutanamide involves the reaction of 2-naphthylbutanone with 3,3-dimethylaminopropyl chloride in the presence of a base. The resulting product is then purified through a series of chromatography steps to yield pure this compound.
Applications De Recherche Scientifique
3,3-dimethyl-N-2-naphthylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties, as well as anti-inflammatory and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis.
Propriétés
IUPAC Name |
3,3-dimethyl-N-naphthalen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)11-15(18)17-14-9-8-12-6-4-5-7-13(12)10-14/h4-10H,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPHIFBSHMFTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-methylphenoxy)ethyl]piperidine](/img/structure/B5700229.png)



![4-chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5700279.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)
![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)



![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)

